2-Chloro Fenofibric Acid

概要

説明

2-Chloro Fenofibric Acid is a derivative of fenofibric acid, which is widely used in the treatment of hypercholesterolemia and hypertriglyceridemia. This compound is known for its lipid-regulating properties, making it a valuable agent in reducing cardiovascular disease risks .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro Fenofibric Acid typically involves the chlorination of fenofibric acid. One common method includes dissolving 4’-chloro-4-hydroxy benzophenone in acetone, adding sodium hydroxide, and heating the mixture. Chloroform is then added, and the reaction mixture is heated to reflux. The product is isolated by adjusting the pH and extracting with dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .

化学反応の分析

Types of Reactions: 2-Chloro Fenofibric Acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

Substitution: Halogenation and other substitution reactions are common, using reagents like chlorine or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions include various chlorinated derivatives and reduced forms of the compound, depending on the specific reaction conditions .

科学的研究の応用

2-Chloro Fenofibric Acid has several applications in scientific research:

作用機序

The primary mechanism of action of 2-Chloro Fenofibric Acid involves the activation of peroxisome proliferator-activated receptor alpha (PPAR-alpha). This activation leads to increased oxidation of fatty acids, reduced triglyceride levels, and improved lipid profiles. The compound targets pathways involved in lipid metabolism, thereby exerting its lipid-lowering effects .

類似化合物との比較

Fenofibric Acid: The parent compound, widely used for its lipid-regulating properties.

Clofibrate: Another fibrate used to lower lipid levels.

Gemfibrozil: A fibrate that also targets lipid metabolism but has a different chemical structure.

Uniqueness: 2-Chloro Fenofibric Acid is unique due to its chlorinated structure, which may confer different pharmacokinetic properties and potentially enhanced lipid-lowering effects compared to its non-chlorinated counterparts .

生物活性

2-Chloro Fenofibric Acid (2-CFA) is an active metabolite of fenofibrate, a lipid-regulating medication primarily used to treat dyslipidemia. This compound exhibits significant biological activity, particularly through its role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. The following sections will detail its biological mechanisms, pharmacokinetics, and therapeutic implications.

2-CFA operates mainly through activation of PPARα, which influences various metabolic pathways:

- Lipid Metabolism : Activation of PPARα enhances fatty acid oxidation and reduces triglyceride levels in the bloodstream. This mechanism is crucial for managing conditions like hyperlipidemia and metabolic syndrome .

- Anti-inflammatory Effects : PPARα activation also plays a role in modulating inflammatory responses, contributing to cardiovascular protection by reducing inflammatory markers.

- Cellular Effects : In addition to its lipid-modulating effects, 2-CFA has been shown to influence cell differentiation and proliferation, which may have implications in cancer biology .

Pharmacokinetics

The pharmacokinetic profile of 2-CFA is characterized by its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : 2-CFA is poorly soluble in water, which can limit its gastrointestinal absorption. However, formulations such as self-nanoemulsifying drug delivery systems (S-SNEDDS) have been developed to enhance its bioavailability .

- Distribution : Once absorbed, 2-CFA distributes widely in tissues due to its lipophilicity. Its ability to cross biological membranes allows it to exert effects on various tissues involved in lipid metabolism.

- Metabolism : The compound undergoes rapid metabolism primarily in the liver, where it is converted into other metabolites that may also exhibit biological activity.

- Excretion : 2-CFA and its metabolites are primarily excreted via the kidneys.

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of 2-CFA:

- Comparative Bioavailability Study :

-

Anticancer Activity :

- Research has indicated that while fenofibrate shows promise in anti-glioblastoma activity, it is primarily through its metabolite 2-CFA that PPARα-mediated effects occur. However, fenofibric acid does not effectively cross the blood-brain barrier (BBB), limiting its direct application in treating central nervous system tumors .

- Toxicity Assessments :

Summary Table of Biological Activities

特性

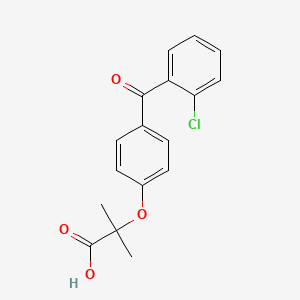

IUPAC Name |

2-[4-(2-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-12-9-7-11(8-10-12)15(19)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLZAXXVHHHGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614897 | |

| Record name | 2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61024-31-5 | |

| Record name | 2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。